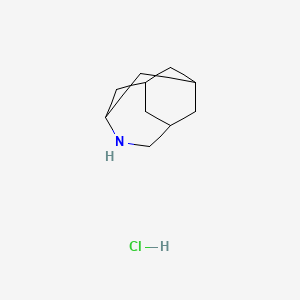

4-Azahomoadamantane hydrochloride

Descripción general

Descripción

4-Azahomoadamantane hydrochloride is a nitrogen-containing analog of adamantane, where one or more nitrogen atoms replace carbon atoms in the structure. This substitution results in unique chemical and physical properties, such as increased solubility in water compared to adamantane. The compound has garnered significant interest due to its potential biological activity and applications in various fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azahomoadamantane hydrochloride typically involves the preparation of triamines from tris(oxymethyl)methane and its homologs. This is followed by the synthesis and reduction of the corresponding triazides, and the interaction of the resulting triamine with various carbonyl-containing compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Azahomoadamantane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amines and other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and other oxidants.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various reagents, depending on the desired substitution, are employed.

Major Products: The major products formed from these reactions include oximes, amines, and substituted derivatives .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 4-Azahomoadamantane hydrochloride serves as a versatile building block for synthesizing new compounds with potential biological activity. Its unique structure allows for the creation of derivatives that may exhibit enhanced properties.

Biology

- Interaction with Biological Targets : Research indicates that this compound influences cellular processes by modulating signaling pathways and gene expression. Its binding interactions with enzymes can inhibit or activate their activity, impacting various biochemical pathways .

Medicine

- Therapeutic Potential : Studies have investigated the compound's potential as an antiviral and antitumor agent. For instance, derivatives of 4-Azahomoadamantane hydrochloride have shown promise in inhibiting cancer cell proliferation and demonstrating neuroprotective effects in models of neurodegeneration, such as Alzheimer's disease .

Industry

- Material Development : The compound is explored for its applications in developing new materials and polymers due to its unique chemical properties. Its lower lipophilicity compared to adamantane analogs makes it suitable for various industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Azahomoadamantane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms play a crucial role in its binding affinity and selectivity towards biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Adamantane: The parent compound, which lacks nitrogen atoms.

Diazaadamantane: Contains two nitrogen atoms, offering different chemical and physical properties.

Triazaadamantane: Contains three nitrogen atoms, further altering its properties.

Uniqueness: 4-Azahomoadamantane hydrochloride is unique due to its specific nitrogen substitution pattern, which imparts distinct solubility, reactivity, and biological activity compared to its analogs .

Actividad Biológica

4-Azahomoadamantane hydrochloride, a derivative of the azatricyclo[4.3.1.13,8]undecane family, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a nitrogen atom in the adamantane framework, which modifies its chemical properties and biological interactions. The synthesis of this compound typically involves multi-step organic reactions that yield high purity and specific structural configurations essential for biological activity.

Antiviral Activity

Research indicates that 4-Azahomoadamantane derivatives exhibit significant antiviral properties. For instance, compounds within this class have been shown to inhibit viral replication in vitro, particularly against strains of influenza virus. The mechanism is believed to involve interference with viral protein synthesis or assembly, although specific pathways remain under investigation .

Antimicrobial Effects

The antimicrobial activity of this compound has also been documented. Studies reveal that this compound exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating bacterial infections. The structure-activity relationship (SAR) studies indicate that modifications to the azahomoadamantane core can enhance or diminish antibacterial efficacy .

Cytotoxicity Assessment

Understanding the cytotoxic effects of this compound is crucial for evaluating its safety profile. Cytotoxicity assays conducted on human cell lines (e.g., HeLa cells) revealed that while the compound demonstrates biological activity, it also presents a dose-dependent cytotoxic effect. The IC50 values observed were significantly higher than those required for antiviral and antimicrobial activities, indicating a favorable therapeutic index .

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of this compound against influenza A virus, researchers found that treatment with this compound led to a notable reduction in viral load in infected cell cultures. The study utilized quantitative PCR methods to measure viral RNA levels post-treatment, demonstrating a clear dose-response relationship .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated that this compound effectively inhibited bacterial growth at concentrations lower than those causing significant cytotoxicity to human cells. This suggests its potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-azatricyclo[4.3.1.13,8]undecane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c1-7-2-9-3-8(1)5-10(4-7)11-6-9;/h7-11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUZOWODHWUJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)NC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947120 | |

| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24280-74-8 | |

| Record name | 4-Azatricyclo(4.3.1.1(sup 3,8))undecane, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.